SALOR-INT L430293-1EA

Description

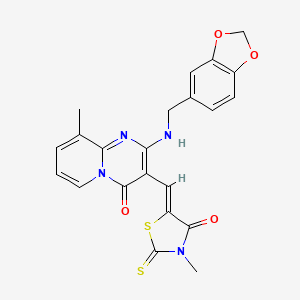

SALOR-INT L430293-1EA is a chemical compound with the CAS number 618076-83-8. It is used primarily for experimental and research purposes.

Properties

IUPAC Name |

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S2/c1-12-4-3-7-26-19(12)24-18(23-10-13-5-6-15-16(8-13)30-11-29-15)14(20(26)27)9-17-21(28)25(2)22(31)32-17/h3-9,23H,10-11H2,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDRTZOTZCYWRH-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618076-83-8 | |

| Record name | 2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-9-METHYL-3-[(Z)-(3-METHYL-4-OXO-2- THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

SALOR-INT L430293-1EA undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SALOR-INT L430293-1EA has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in biochemical assays and as a tool for studying biological processes.

Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of SALOR-INT L430293-1EA involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to exert its effects through chemical interactions with various biological molecules .

Comparison with Similar Compounds

SALOR-INT L430293-1EA can be compared with other similar compounds, such as:

3,5-Dibromoanisole: This compound shares similar chemical properties and applications.

Cyclopentylacetone: Another compound with comparable uses in organic synthesis and industrial applications.

This compound stands out due to its unique chemical structure and potential for diverse applications in scientific research .

Q & A

Basic Research Questions

Q. How should researchers design controlled experiments to investigate SALOR-INT L430293-1EA’s chemical properties?

- Methodological Answer : Begin by identifying independent (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, stability). Use factorial design to test interactions between variables systematically . Implement virtual simulations (e.g., COMSOL Multiphysics) to model experimental scenarios before physical trials, reducing resource consumption . Include control groups to isolate the compound’s effects and ensure reproducibility by documenting protocols in alignment with lab report standards .

Q. What steps ensure data integrity when analyzing this compound’s spectroscopic or chromatographic results?

- Methodological Answer :

Use encryption protocols and access controls to secure raw data .

Validate analytical methods via calibration curves and internal standards .

Document discrepancies between raw data and reported values, ensuring traceability .

Employ statistical tools (e.g., error propagation analysis) to quantify uncertainty .

Q. How can researchers conduct a comprehensive literature review to identify knowledge gaps about this compound?

- Methodological Answer :

- Use academic databases (e.g., PubMed, Scopus) with Boolean operators to filter studies by domain (e.g., "membrane separation technologies" or "reactor design") .

- Prioritize peer-reviewed journals and avoid unreliable sources (e.g., ) .

- Map findings to CRDC classifications (e.g., RDF2050103 for chemical engineering design) to contextualize research scope .

Advanced Research Questions

Q. What strategies resolve contradictory data in multi-institutional studies on this compound?

- Methodological Answer :

- Perform cross-validation using standardized protocols (e.g., inter-laboratory comparisons) .

- Apply root-cause analysis to identify sources of variability (e.g., sampling bias, instrumentation drift) .

- Use meta-analysis to reconcile discrepancies, weighting studies by sample size and methodological rigor .

- Collaborate via platforms like Google Workspace to unify data formats and analytical frameworks .

Q. How can AI-driven tools optimize experimental design for this compound’s synthesis or application?

- Methodological Answer :

- Train machine learning models on historical data to predict optimal reaction conditions (e.g., solvent selection, catalyst loading) .

- Integrate AI with real-time sensors to adjust parameters dynamically during experiments .

- Validate AI recommendations against first-principles models (e.g., density functional theory) to ensure physicochemical plausibility .

Q. What interdisciplinary approaches enhance the study of this compound’s environmental or biomedical impacts?

- Methodological Answer :

- Combine toxicology assays with computational toxicokinetic modeling to assess biodegradation pathways .

- Integrate multi-omics data (e.g., metabolomics, proteomics) to evaluate cellular responses .

- Partner with sustainability experts to align research with CRDC subclasses like RDF2050106 (renewable fuel engineering) .

Q. How should researchers address reproducibility challenges in long-term stability studies of this compound?

- Methodological Answer :

- Standardize storage conditions (e.g., humidity, light exposure) across labs .

- Use accelerated aging tests coupled with Arrhenius modeling to extrapolate degradation rates .

- Publish raw datasets and code in open repositories (e.g., Zenodo) to enable independent verification .

Methodological Standards & Collaboration

Q. What frameworks ensure ethical data sharing in collaborative this compound research?

- Methodological Answer :

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

- Use version-controlled platforms (e.g., GitHub) to track contributions and resolve conflicts .

- Establish data use agreements that define authorship criteria and intellectual property rights .

Q. How can researchers balance exploratory and hypothesis-driven approaches when studying this compound?

- Methodological Answer :

- Use adaptive experimental designs (e.g., Bayesian optimization) to iteratively refine hypotheses based on interim results .

- Allocate resources to parallel workflows: one for testing predefined hypotheses and another for serendipitous discovery .

- Document all exploratory analyses transparently to avoid "p-hacking" or selective reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.